ドベシラートカルシウム一水和物

説明

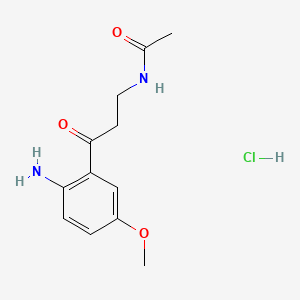

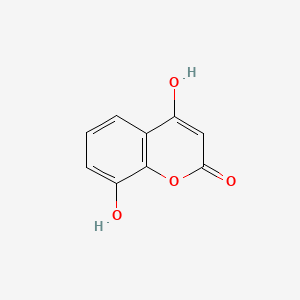

Calcium dobesilate monohydrate is a synthetic molecule known for its vasoprotective properties. It is the calcium salt of dobesilic acid and is primarily used to reduce capillary permeability in the body. This compound appears as a white hygroscopic powder, which is very soluble in water and easily soluble in alcohol. It is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol .

科学的研究の応用

Calcium dobesilate monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is used in studies related to capillary permeability and microcirculation.

Medicine: It is widely prescribed for conditions such as diabetic retinopathy, chronic venous disease, and hemorrhoidal disease. .

Industry: The compound is used in the production of pharmaceuticals and other medical products.

作用機序

Target of Action

Calcium dobesilate monohydrate primarily targets the walls of small blood vessels, specifically the capillaries . It also interacts with different biochemical mediators that favor endothelial permeability .

Mode of Action

Calcium dobesilate monohydrate works by reducing capillary permeability in the body . It achieves this by stabilizing the basement membrane through an action on the collagen chains that constitute it . Additionally, it interacts with different biochemical mediators that favor endothelial permeability . This compound also has the ability to decrease platelet aggregation .

Biochemical Pathways

Calcium dobesilate monohydrate is involved in the MAPK and chemokine signaling pathways . It suppresses these pathways, which are key in the treatment of diabetic kidney disease . Furthermore, it has been shown to increase endothelial nitric oxide levels by enhancing the activity of nitric oxide synthase .

Pharmacokinetics

After oral administration, calcium dobesilate monohydrate is well absorbed from the gastrointestinal tract . Maximum plasma concentrations (Cmax) of 6-8 μg/ml are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours . In the body, the drug is poorly metabolized (less than 10%) and its binding with plasma proteins is rather low . Elimination occurs mainly through excretion from the kidneys .

Result of Action

The action of calcium dobesilate monohydrate results in a reduction in blood hyperviscosity . It also optimizes the microcirculatory function . Clinically, it is indicated in states of fragility and altered capillary permeability, such as diabetic retinopathy, chronic venous disease, and hemorrhoidal disease .

Action Environment

The action of calcium dobesilate monohydrate is influenced by environmental factors. For instance, its solubility is affected by the solvent used. It is very soluble in water and easily soluble in alcohol, but it is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol . This can impact its bioavailability and efficacy. Furthermore, the pH of the environment can also affect its action. At a concentration of 10%, the aqueous solution of calcium dobesilate monohydrate has a pH of between 4.5 and 6.0 .

生化学分析

Biochemical Properties

Calcium dobesilate monohydrate plays a significant role in biochemical reactions by reducing capillary permeability and stabilizing the basement membrane. It interacts with various biochemical mediators that favor endothelial permeability, thus optimizing microcirculatory function . The compound interacts with enzymes such as vascular endothelial growth factor (VEGF) and proteins involved in platelet aggregation, reducing serum viscosity and improving blood circulation . These interactions help in reducing blood hyperviscosity and performing anti-platelet aggregation actions .

Cellular Effects

Calcium dobesilate monohydrate has profound effects on various cell types and cellular processes. It influences cell function by reducing capillary hyperpermeability and platelet aggregation, thereby improving blood supply to tissues and organs . The compound also affects cell signaling pathways, such as the VEGF/PI3K/AKT/mTOR pathway, which is crucial for cellular metabolism and gene expression . By inhibiting this pathway, calcium dobesilate monohydrate helps restore autophagy and reduce oxidative stress in diabetic conditions .

Molecular Mechanism

The molecular mechanism of calcium dobesilate monohydrate involves its interaction with heparan sulfate binding sites, which interferes with VEGF signaling . This interaction inhibits VEGF-induced endothelial cell migration, proliferation, and permeability . Additionally, calcium dobesilate monohydrate inhibits the phosphorylation of VEGFR-2 and suppresses the activity of VEGFR-2 mediated signaling cascades . These actions help in reducing vascular complications in diabetic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, calcium dobesilate monohydrate has shown stability and efficacy over time. Studies have demonstrated its ability to improve retinal microaneurysms, retinal hemorrhages, and exudates in diabetic retinopathy patients . The compound also reduces whole blood viscosity, plasma viscosity, and blood cholesterol levels, indicating its long-term benefits in vascular health . Gastrointestinal disorders such as dyspepsia, nausea, vomiting, and diarrhea have been observed during treatment .

Dosage Effects in Animal Models

In animal models, the effects of calcium dobesilate monohydrate vary with different dosages. For instance, in diabetic mice, a daily oral treatment of 200 mg/kg for 14 days significantly decreased glial activation and apoptosis, improved electroretinogram parameters, and prevented oxidative stress . Higher doses may lead to adverse effects, and the optimal dosage needs to be determined based on the specific condition being treated .

Metabolic Pathways

Calcium dobesilate monohydrate is involved in metabolic pathways that regulate oxidative stress and autophagy. It inhibits the VEGF/PI3K/AKT/mTOR signaling pathway, which is crucial for cellular metabolism . By reducing the activation of this pathway, the compound helps restore autophagy and protect renal function in diabetic conditions . Additionally, it interacts with enzymes such as PKC delta and p38 MAPK, further contributing to its metabolic effects .

Transport and Distribution

After oral administration, calcium dobesilate monohydrate is well absorbed from the gastrointestinal tract, with maximum plasma concentrations reached approximately six hours post-administration . The compound is poorly metabolized in the body and has low binding with plasma proteins . It is primarily excreted through the kidneys, indicating its efficient transport and distribution within the body .

Subcellular Localization

Calcium dobesilate monohydrate exerts its effects at the subcellular level by interacting with heparan sulfate binding sites on endothelial cells . This interaction inhibits VEGF signaling and reduces endothelial cell migration and proliferation . The compound’s ability to target specific cellular compartments and organelles is crucial for its therapeutic efficacy in treating vascular complications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of calcium dobesilate monohydrate involves the reaction of dobesilic acid with calcium hydroxide or calcium carbonate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the solution .

Industrial Production Methods

In industrial settings, a dry granulating method is often used to control the water content during the preparation process. This method helps in reducing degradation and increasing the stability of the compound. The process involves mixing the raw materials, granulating them, and then compressing them into tablets or other forms .

化学反応の分析

Types of Reactions

Calcium dobesilate monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while substitution reactions can produce a variety of derivatives .

類似化合物との比較

Similar Compounds

Ethamsylate: Another vasoprotective agent used to reduce capillary permeability.

Troxerutin: A flavonoid used to strengthen blood vessels and reduce permeability.

Diosmin: A flavonoid glycoside used to treat venous disorders.

Uniqueness

Calcium dobesilate monohydrate is unique in its ability to reduce capillary permeability by stabilizing the basement membrane and interacting with biochemical mediators. This dual action makes it particularly effective in treating conditions related to capillary fragility and permeability .

特性

IUPAC Name |

calcium;2,5-dihydroxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQBGBMQZPWCS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12CaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117552-78-0 | |

| Record name | Calcium dobesilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALCIUM DOBESILATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the proposed mechanisms of action of calcium dobesilate monohydrate (CaD) in treating diabetic retinopathy?

A1: While the exact mechanisms are still under investigation, research suggests that CaD exerts its effects through a multifaceted approach targeting the neurovascular unit impairment associated with diabetic retinopathy. Some proposed mechanisms include:

- Neuroprotection: CaD has been shown to reduce glial activation and apoptosis in the retina of diabetic mice. [] This neuroprotective effect may be linked to its ability to downregulate endothelin-1 (ET-1) and its receptors (ETA-R and ETB-R), which are involved in both microvascular impairment and neurodegeneration. [] Furthermore, CaD appears to prevent the diabetes-induced upregulation of glutamate, a neurotransmitter known to contribute to excitotoxicity, by downregulating the glutamate transporter GLAST. []

- Vascular Protection: CaD demonstrates beneficial effects on retinal vasculature through several pathways. It reduces oxidative stress, a key driver of diabetic complications. [] Additionally, CaD downregulates vascular endothelial growth factor (VEGF) and inhibits the protein kinase C delta (PKC-delta) - p38 mitogen-activated protein kinase (MAPK) pathway, both of which contribute to vascular leakage in diabetic retinopathy. []

Q2: What is the role of endothelin-1 in diabetic retinopathy, and how does CaD modulate its effects?

A2: Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in the pathogenesis of diabetic retinopathy. It contributes to both microvascular dysfunction and neurodegeneration. [] Studies demonstrate that CaD effectively prevents the diabetes-induced upregulation of ET-1 and its receptors (ETA-R and ETB-R) in the retina. [] By mitigating the overexpression of ET-1 and its downstream signaling pathways, CaD may help protect both neuronal and vascular components of the retina in diabetic conditions.

Q3: What are the structural characteristics of calcium dobesilate monohydrate?

A3: Calcium dobesilate monohydrate is a calcium salt of 2,5-dihydroxybenzenesulfonic acid with one water molecule associated in the crystal structure. [] While the provided abstracts don't provide the exact molecular weight or spectroscopic data, they do mention the use of techniques like IR, 1H-NMR, 13CNMR, MS, TGA, DSC, and powder X-ray diffraction to confirm its chemical structure. []

Q4: How is calcium dobesilate monohydrate formulated into capsules, and what factors are considered to ensure its stability and quality?

A4: The provided research outlines a method for preparing calcium dobesilate monohydrate capsules. [, ] This process involves specific ratios of calcium dobesilate monohydrate, carboxymethyl starch sodium, magnesium stearate, and 95% ethanol. [] The manufacturing steps include sieving, drying, granulating, mixing, filling the mixture into capsules, and further quality control measures. [] These steps aim to ensure the capsules meet the required standards outlined in the China Pharmacopeia 2010, including weight difference and dissolution degree. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)

![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)